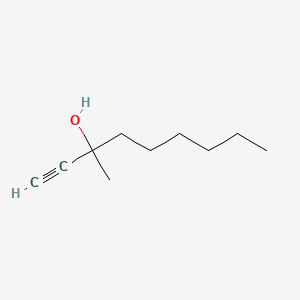

3-Methyl-1-nonyn-3-ol

描述

Contextualization within Acetylenic Alcohols Research

Acetylenic alcohols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (C≡C). Due to these two reactive functional groups, they serve as highly versatile building blocks in organic synthesis. mdpi.comresearchgate.net Their utility is demonstrated in the production of a wide array of valuable substances, including pharmaceuticals, agricultural chemicals, polymers, and fine chemicals. in-academy.uzgoogle.com

Within this class, tertiary acetylenic alcohols are particularly significant. A primary and historically important method for their synthesis is the Favorskii reaction, discovered by the Russian chemist Alexei Yevgrafovich Favorskii in the early 1900s. mdpi.comwikipedia.org This reaction typically involves the nucleophilic addition of a metal acetylide to a ketone. mdpi.com The general mechanism begins with the formation of the metal acetylide by treating a terminal alkyne with a strong base; this acetylide then attacks the carbonyl carbon of a ketone to form the tertiary propargyl alcohol. wikipedia.org Modern research often focuses on developing more efficient, selective, and environmentally friendly catalytic systems for these transformations. mdpi.comresearchgate.netin-academy.uz

Significance of 3-Methyl-1-nonyn-3-ol in Advanced Chemical Science

This compound is a representative tertiary acetylenic alcohol that serves as a valuable intermediate and research tool in advanced chemical science. Its bifunctional nature, containing both a nucleophilic hydroxyl group and a reactive alkyne unit, allows it to be a precursor in a variety of chemical transformations. rsc.orggoogle.com

The compound is frequently employed as a model substrate in the development and evaluation of new catalytic systems. For instance, it has been used to test the catalytic activity and specificity of novel nanoparticle-based catalysts in hydrogenation reactions. nih.gov Furthermore, its role as a precursor in the synthesis of more complex molecules, such as α-hydroxy ketones and specialty surfactants, highlights its importance in synthetic and materials chemistry. rsc.orggoogle.comresearchgate.net The study of its reactions provides insight into fundamental chemical processes and aids in the creation of new materials and chemical entities.

Detailed Research Findings

Properties of this compound

The physical and chemical properties of this compound are well-documented, providing a foundation for its application in research and synthesis. It is a colorless liquid under standard conditions. chemical-suppliers.eu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | chemical-suppliers.eualfa-chemistry.com |

| Molecular Weight | 154.25 g/mol | chemical-suppliers.eualfa-chemistry.com |

| CAS Number | 5430-01-3 | chemical-suppliers.eualfa-chemistry.com |

| Density | 0.881 g/cm³ | chemical-suppliers.eu |

| Boiling Point | 185 °C at 760 mmHg; 87-88 °C at 15 mmHg | chemical-suppliers.euavantorsciences.com |

| Flash Point | 87-88 °C at 15mm | chemical-suppliers.eu |

| IUPAC Name | 3-methylnon-1-yn-3-ol | alfa-chemistry.com |

| Synonyms | Ethynyl (B1212043) n-hexyl methyl carbinol, 3-hydroxy-3-methyl-1-nonyne | chemical-suppliers.eumendelchemicals.com |

Spectroscopic Data

Spectroscopic analysis confirms the structure of this compound. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference spectra for this compound. The infrared (IR) spectrum, measured by the Coblentz Society, shows characteristic absorption bands corresponding to its functional groups: a broad peak for the hydroxyl (O-H) stretch, a sharp peak for the acetylenic C≡C stretch, and peaks for the sp-hybridized C-H of the alkyne and sp³-hybridized C-H bonds of the alkyl chains. nist.gov Mass spectrometry data (electron ionization) is also available, providing fragmentation patterns used for its identification. nist.gov

Applications in Chemical Synthesis and Catalysis

Research has demonstrated the utility of this compound as a substrate in various catalytic reactions.

Hydrogenation Studies : In a study focused on creating magnetically recoverable catalysts, this compound was used as a substrate for selective hydrogenation. nih.gov The research involved catalysts made from palladium and iron oxide nanoparticles. The reaction demonstrated that the catalyst's structure and composition could influence its specificity toward different acetylenic alcohols, with this compound being one of the test compounds to probe this selectivity. nih.gov

Hydration to α-Hydroxy Ketones : The compound serves as a precursor to α-hydroxy ketones, which are themselves valuable intermediates. A notable study reported an efficient hydration of propargylic alcohols using a task-specific ionic liquid, [Bu₄P][Im], and carbon dioxide as a co-catalytic system. rsc.orgresearchgate.net In this system, this compound was converted to the corresponding α-hydroxy ketone, 3-hydroxy-3-methyl-2-nonanone, with an isolated yield of 84%, showcasing a potentially practical application for this transformation. rsc.orgresearchgate.net

Synthesis of Ethylene (B1197577) Oxide Adducts : The compound is a starting material for producing non-ionic surfactants. A patented process describes the reaction of this compound with ethylene oxide in the presence of a triethylamine (B128534) catalyst. google.com This reaction creates an ethylene oxide adduct, a larger molecule with potential uses in formulations such as detergent mixtures. The process notes that for this specific carbinol, temperatures above 150 °C and pressures over 200 psig are advantageous for the reaction to proceed efficiently. google.com

Structure

3D Structure

属性

IUPAC Name |

3-methylnon-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-4-6-7-8-9-10(3,11)5-2/h2,11H,4,6-9H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUXVWMAXIQKTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279829 | |

| Record name | 3-Methyl-1-nonyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5430-01-3 | |

| Record name | NSC14257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-1-nonyn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Historical Perspectives on 3-Methyl-1-nonyn-3-ol Synthesis

The foundational chemistry for synthesizing alkyne alcohols, or alkynols, was established during the expansion of acetylene (B1199291) chemistry in the 20th century. Early syntheses primarily involved ethynylation reactions, where acetylene derivatives are made to react with carbonyl compounds. A significant advancement in this area was the development of methods using organometallic reagents. The Arens–van Dorp synthesis, for example, highlighted the effectiveness of using Grignard reagents to form propargyl alcohols, a class of compounds to which this compound belongs. These early methods created the framework for the more refined and varied synthetic strategies used today.

Contemporary Synthetic Strategies for this compound

Modern synthetic chemistry offers several sophisticated routes to produce this compound, primarily through organometallic and catalytic methods that provide greater control and efficiency.

The most direct and widely utilized method for synthesizing tertiary propargylic alcohols like this compound is through the addition of a metal acetylide to a ketone. This archetypal organometallic reaction involves the nucleophilic attack of the acetylide on the electrophilic carbonyl carbon.

Specifically, the synthesis of this compound is achieved by reacting an ethynyl-metal species with 2-octanone. A common laboratory-scale approach employs a Grignard reagent, ethynylmagnesium bromide, which is added to 2-octanone. The reaction is typically followed by an aqueous workup to protonate the resulting alkoxide and yield the final tertiary alcohol. This approach is analogous to syntheses reported for similar alkynols, such as the preparation of 3-methyl-1,4-pentadiyne-3-ol from ethynylmagnesium bromide and methyl acetate (B1210297). mdpi.com The cross-coupling reactions of organic halides with organometallic reagents, first reported in the early 1970s, have become a fundamental strategy for carbon-carbon bond formation in organic synthesis. kyoto-u.ac.jp

Catalysis offers pathways that are often more efficient and selective. For this compound and related compounds, catalytic methods are primarily focused on its subsequent conversion into other valuable chemicals, though the principles apply to its formation as well.

Perrhenate (B82622) and Molybdenum(VI) complexes have been identified as effective catalysts for the rearrangement of α-acetylenic alcohols. mdpi.com While research on these specific catalysts has focused on analogues like 3-methyl-1,4-pentadiyne-3-ol, the methodology is highly relevant. In these studies, catalysts such as tetrabutylammonium (B224687) perrhenate (NBu₄ReO₄) in the presence of p-toluenesulfonic acid (p-TsOH) are used to induce a Meyer-Schuster-type rearrangement. mdpi.com This process converts the tertiary propargylic alcohol into an α,β-unsaturated aldehyde. mdpi.com Mo(VI) catalysts, such as MoO₂(acac)₂, have also been successfully employed for similar transformations. mdpi.com

The table below summarizes findings from a study on a related alkynol, demonstrating the conditions and outcomes of these catalytic rearrangements. mdpi.com

| Catalyst System | Substrate | Solvent | Conditions | Product | Yield |

| NBu₄ReO₄ / p-TsOH (15 mol%) | 3-Methyl-1,4-pentadiyne-3-ol | Dichloromethane | 273 K, 20 h | E/Z-3-Methyl-2-penten-4-ynal | 46% |

| MoO₂(acac)₂ | 3-Methyl-1,4-pentadiyne-3-ol | Dichloromethane | Room Temp | E/Z-3-Methyl-2-penten-4-ynal | - |

| Data derived from a study on the rearrangement of 3-methyl-1,4-pentadiyne-3-ol, an analogue of this compound. mdpi.com |

A significant contemporary reaction pathway for propargylic alcohols is catalytic hydration, which converts them into α-hydroxy ketones. rsc.orgresearchgate.net Research has shown that this compound can be efficiently hydrated using a task-specific ionic liquid, tetrabutylphosphonium (B1682233) imidazolide (B1226674) ([Bu₄P][Im]), co-catalyzed by carbon dioxide (CO₂). rsc.orgresearchgate.net This metal-free system demonstrates high efficiency, converting various propargylic alcohols into their corresponding α-hydroxy ketones in good to excellent yields. rsc.orgresearchgate.net

For this compound, a large-scale reaction under these conditions resulted in an isolated yield of 84% of the corresponding α-hydroxy ketone, 1-hydroxy-1-methyl-2-decanone. rsc.orgresearchgate.net The study noted that the presence of the hydroxyl group on the carbon adjacent to the alkyne is crucial for the reaction to proceed. rsc.orgresearchgate.net

| Substrate | Catalyst System | Conditions | Product | Yield |

| This compound (7 mmol) | [Bu₄P][Im] (21 mmol), H₂O (14 mmol) | CO₂ (1 MPa), 353 K | 1-Hydroxy-1-methyl-2-decanone | 84% (isolated) |

| Data from a study on the ionic liquid and CO₂ co-catalyzed hydration of propargylic alcohols. rsc.orgresearchgate.net |

Catalytic Synthesis Routes

Perrhenate- and Molybdenum(VI)-Catalyzed Methods

Mechanistic Elucidation of this compound Formation

The primary organometallic synthesis of this compound follows a well-understood mechanism of nucleophilic addition. The carbon-magnesium bond in the ethynylmagnesium bromide Grignard reagent is highly polarized, rendering the terminal ethynyl (B1212043) carbon strongly nucleophilic. This nucleophile attacks the electrophilic carbonyl carbon of 2-octanone. This step forms a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate by the addition of a weak acid (such as a saturated ammonium (B1175870) chloride solution) protonates the alkoxide to yield the final product, this compound.

For the catalytic hydration reaction pathway, a plausible mechanism has been proposed. rsc.orgresearchgate.net The process is believed to be initiated by the reaction between the ionic liquid ([Bu₄P][Im]) and CO₂, which serves as a co-catalyst. This interaction forms a carbamate (B1207046) intermediate. This carbamate species then attacks the triple bond of the propargylic alcohol, facilitating the formation of an α-alkylidene cyclic carbonate. This carbonate intermediate is then rapidly hydrolyzed, a step also catalyzed by the ionic liquid, to yield the final α-hydroxy ketone and release the CO₂. researchgate.net This catalytic cycle highlights a green, metal-free route for the transformation of propargylic alcohols. researchgate.net

Industrial Scale-Up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates rigorous process optimization to ensure economic viability, safety, and consistent product quality. Key areas of focus include the selection and development of robust catalytic systems, optimization of reaction conditions, and strategies for efficient product isolation and purification. While this compound serves as a model compound, its industrial synthesis pathways are closely related to other commercially significant alkynols like dehydrolinalool. researchgate.netmdpi.com

One of the primary synthetic routes considered for industrial scale-up is the catalytic ethynylation of 2-octanone. This reaction involves the addition of an acetylene equivalent to the ketone, typically facilitated by a strong base or a metal acetylide. The optimization of this process involves managing the exothermic nature of the reaction, ensuring high selectivity to the desired tertiary alcohol, and minimizing the formation of byproducts.

Another significant area of research for process optimization involves the subsequent transformations of this compound, such as selective hydrogenation or hydration, which are critical for producing valuable derivatives.

Catalytic Hydrogenation for Derivative Synthesis

The selective hydrogenation of the alkyne group in this compound to yield 3-methyl-1-nonen-3-ol is a crucial industrial reaction. Process optimization focuses on achieving high selectivity towards the alkene without over-reduction to the corresponding alkane. Palladium-based catalysts are commonly employed for this transformation.

Recent research has explored the use of palladium nanoparticles supported on high-porosity polystyrene (HPS) resins. mdpi.com The porosity of the support material has been identified as a critical parameter influencing catalytic activity and selectivity, particularly for long-chain alkynols like this compound. mdpi.com Studies have shown that mesoporous supports can offer advantages over microporous ones for larger substrate molecules. mdpi.com

In a comparative study, the performance of palladium catalysts supported on HPS resins with different porosities was evaluated for the hydrogenation of this compound. mdpi.com The results highlighted that a mesoporous catalyst (Pd/OF2) exhibited noticeably higher catalytic activity compared to a microporous one (Pd/OF3) for this C10 alkynol. mdpi.com

| Catalyst ID | Support Type | Key Finding | Reference |

|---|---|---|---|

| Pd/OF2 | Mesoporous HPS | Higher catalytic activity for C10 alkynols (MNY). | mdpi.com |

| Pd/OF3 | Microporous HPS | Lower catalytic activity compared to mesoporous support for MNY. | mdpi.com |

Catalytic Hydration for α-Hydroxy Ketone Production

The hydration of propargylic alcohols, including this compound, presents a green chemistry route to synthesize valuable α-hydroxy ketones. researchgate.net Industrial scale-up of this process has shown considerable potential. researchgate.net

A study demonstrated the effective use of a CO2-reactive ionic liquid, tetrabutylphosphonium imidazolide ([Bu4P][Im]), as a catalyst for the hydration of various propargylic alcohols. researchgate.net In a large-scale reaction, this compound was converted to the corresponding α-hydroxy ketone with an isolated yield of 84%, indicating the potential for industrial application. researchgate.net The study also noted that steric hindrance from substituents on the substrate could influence reaction rates, a key consideration for process optimization. researchgate.net

| Substrate | Catalyst System | Product | Isolated Yield | Reference |

|---|---|---|---|---|

| This compound | [Bu4P][Im] / CO2 | 1-Hydroxy-1-acetyl-octane | 84% | researchgate.net |

| 2-Phenyl-3-butyn-2-ol | [Bu4P][Im] / CO2 | 3-Hydroxy-3-phenyl-2-butanone | 87% | researchgate.net |

| 2-Methyl-4-phenyl-3-butyn-2-ol | [Bu4P][Im] / CO2 | 2-Hydroxy-2-methyl-4-phenyl-3-butanone | 85% | researchgate.net |

Catalytic Transformations and Mechanistic Insights

Selective Hydrogenation of the Alkyne Moiety in 3-Methyl-1-nonyn-3-ol

The selective hydrogenation of this compound (MNY) to its corresponding alkene, 3-methyl-1-nonen-3-ol (MNE), is a reaction of significant interest. MNY serves as a crucial model compound that closely resembles the industrially important alkynol, dehydrolinalool. mdpi.com The process involves the addition of hydrogen across the carbon-carbon triple bond, ideally stopping at the double bond stage without further reduction to the alkane.

Palladium (Pd) nanoparticles are highly effective catalysts for the selective hydrogenation of alkynes. mdpi.com Novel methods have been developed for creating magnetically recoverable catalysts by combining palladium nanoparticles with iron oxide nanoparticles. nih.govacs.org This approach involves the thermal decomposition of a palladium precursor in the presence of the iron oxide nanoparticles, resulting in a catalyst that is easily separated from the reaction mixture using magnetic forces. nih.govacs.org Such catalysts have demonstrated specificity toward different alkyne alcohols, including this compound. nih.govacs.org

In other systems, palladium nanoparticles are embedded within a polymeric network, such as hyper-cross-linked polystyrene (HPS). mdpi.com These hybrid Pd/HPS catalysts, even with very low palladium content (less than 0.2 wt.%), show high activity and selectivity for the hydrogenation of alkynols to olefinic alcohols at ambient hydrogen pressure. mdpi.com The palladium acetate (B1210297) precursor used in the synthesis is typically decomposed to palladium oxide (PdO) during impregnation of the support and is subsequently reduced to its active Pd(0) state in situ under the reaction conditions. mdpi.com

The physical structure of the catalyst support, particularly its porosity, plays a critical role in determining catalytic performance, especially when dealing with larger substrate molecules. mdpi.com Studies comparing palladium nanoparticles on different HPS supports have revealed a distinct relationship between pore size and catalytic activity for the hydrogenation of this compound. mdpi.com

Two types of supports were investigated:

Microporous supports , with a significant volume share of micropores (approx. 37%). mdpi.com

Mesoporous supports , with a smaller share of micropores (approx. 15%) and the presence of mesopores with a mean diameter of about 25 nm. mdpi.com

For the hydrogenation of the C10 alkynol this compound, the catalytic activity was markedly higher for the mesoporous catalyst compared to the microporous one. mdpi.com This suggests that the larger pores of the mesoporous support facilitate better diffusion of the bulkier MNY molecule to the active palladium sites within the polymer network, enhancing the reaction rate. mdpi.com

Table 1: Comparison of Catalytic Activity for MNY Hydrogenation based on Support Porosity

| Catalyst ID | Support Type | Key Feature | Catalytic Activity for MNY | Source |

|---|---|---|---|---|

| Pd/OF2 | Mesoporous | Higher weight-swelling ratio | Noticeably higher | mdpi.com |

In the context of this compound hydrogenation, regioselectivity refers to the preferential reduction of the alkyne moiety over other functional groups, specifically the tertiary alcohol. Palladium catalysts exhibit excellent regioselectivity, targeting the carbon-carbon triple bond to produce 3-methyl-1-nonen-3-ol. mdpi.com

Stereoselectivity concerns the spatial arrangement of the atoms in the resulting alkene product. Catalytic hydrogenation on solid surfaces like palladium typically proceeds via syn-addition of two hydrogen atoms to the same face of the alkyne. This mechanism generally leads to the formation of the Z-(cis)-alkene as the primary product. However, the reaction conditions and the catalyst itself can sometimes promote isomerization to the more thermodynamically stable E-(trans)-alkene.

Influence of Polymeric Support Porosity on Catalytic Activity

Rearrangement Reactions of this compound Derivatives

Propargyl alcohols, including this compound, can undergo acid-catalyzed rearrangement reactions to form α,β-unsaturated carbonyl compounds. wikipedia.orgmdpi.com The two primary competing pathways for tertiary propargyl alcohols are the Meyer-Schuster and the Rupe-Kambli rearrangements. wikipedia.orgmdpi.com

The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol into an α,β-unsaturated ketone or aldehyde. wikipedia.orgorganicreactions.org The reaction mechanism involves three main steps:

Protonation of the hydroxyl group. wikipedia.org

A rate-determining 1,3-shift of the protonated hydroxyl group, forming an allene-type intermediate (an allenol). wikipedia.orgorganicreactions.org

Keto-enol tautomerization of the allenol, followed by deprotonation to yield the final, stable α,β-unsaturated carbonyl compound. wikipedia.org

For a tertiary alcohol like this compound, this rearrangement would lead to the formation of an α,β-unsaturated aldehyde. While traditional methods used harsh acidic conditions, modern approaches employ a range of catalysts, including transition-metal complexes, to achieve the transformation under milder conditions. organicreactions.org

In the case of tertiary alcohols that contain a terminal alkyne group, a competing reaction known as the Rupe rearrangement (or Rupe-Kambli rearrangement) can occur. wikipedia.orgmdpi.com This pathway does not produce the expected α,β-unsaturated aldehyde from the Meyer-Schuster pathway. Instead, it yields an α,β-unsaturated methyl ketone. wikipedia.org The reaction proceeds through an enyne intermediate, which is subsequently hydrated to form the final ketone product. This reaction is a significant alternative pathway that competes directly with the Meyer-Schuster rearrangement for tertiary propargyl alcohols like this compound. wikipedia.org

Rupe-Kambli-Type Rearrangements and Analogous Cyclizations

Other Catalyzed Transformations Involving this compound

Beyond rearrangement reactions, this compound serves as a substrate in various other catalyzed transformations, including hydration, hydrogenation, and cyclization reactions.

Hydration: The hydration of this compound to form the corresponding α-hydroxy ketone has been achieved with high efficiency. One notable method employs a task-specific ionic liquid, tetrabutylphosphonium (B1682233) imidazolide (B1226674) ([Bu₄P][Im]), in the presence of carbon dioxide as a co-catalyst. In this system, a large-scale reaction of this compound yielded the corresponding α-hydroxy ketone in 84% isolated yield. researchgate.net The reaction is sensitive to steric effects, with yields decreasing as the length of the substituent chains on the propargylic alcohol increases. researchgate.net

Hydrogenation: The selective hydrogenation of this compound is another important transformation. It has been studied as a model compound for the hydrogenation of more complex, industrially relevant alkynols. researchgate.netresearchgate.net For example, palladium nanoparticles supported on hyper-cross-linked polystyrene have been used as catalysts for the hydrogenation of this compound. researchgate.net The selectivity of these reactions is crucial, often targeting the formation of the corresponding alkene, 3-methyl-1-nonen-3-ol.

Carboxylative Cyclization: this compound can undergo carboxylative cyclization with carbon dioxide in the presence of a suitable catalyst system. For instance, a silver-loaded porous organic polymer derived from gallic acid (Ag/GA-azo-POP) in conjunction with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been utilized for this transformation. rsc.org This reaction leads to the formation of α-alkylidene cyclic carbonates.

Isomerization: Palladium-catalyzed isomerization of alkynyl alcohols can lead to various products depending on the reaction conditions and the catalyst system. While specific studies detailing the isomerization of this compound are not prevalent, related alkynyl alcohols have been shown to isomerize to dienyl alcohols or α,β-unsaturated aldehydes. acs.org

A summary of these catalyzed transformations is provided in the table below:

| Transformation | Catalyst System | Product | Yield (%) | Reference(s) |

| Hydration | [Bu₄P][Im] / CO₂ | α-Hydroxy ketone | 84 | researchgate.net |

| Hydrogenation | Pd/HPS | 3-Methyl-1-nonen-3-ol | - | researchgate.net |

| Carboxylative Cyclization | Ag/GA-azo-POP / DBU | α-Alkylidene cyclic carbonate | - | rsc.org |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

The ¹H NMR spectrum of 3-Methyl-1-nonyn-3-ol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The key expected resonances include a sharp singlet for the acetylenic proton, a characteristic signal for the hydroxyl proton, and a series of multiplets for the aliphatic chain protons. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | Variable (1.5-2.5) | Singlet (broad) | 1H |

| ≡C-H (H1) | ~2.4 | Singlet | 1H |

| -CH₃ (at C3) | ~1.5 | Singlet | 3H |

| -CH₂- (H4) | ~1.6 | Multiplet | 2H |

| -(CH₂)₄- (H5-H8) | ~1.3 | Multiplet | 8H |

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. The solvent used can influence the exact chemical shifts, particularly for the hydroxyl proton.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom. The chemical shifts of the alkynyl carbons are particularly diagnostic, appearing in a characteristic downfield region. The carbon atom bearing the hydroxyl group and the methyl group (C3) would also have a specific, identifiable resonance.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (≡CH) | ~87 |

| C2 (-C≡) | ~71 |

| C3 (-C(OH)-) | ~68 |

| C4 | ~44 |

| C5 | ~31 |

| C6 | ~29 |

| C7 | ~25 |

| C8 | ~23 |

| C9 | ~14 |

Note: Predicted values are based on standard chemical shift tables and computational models.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Infrared (IR) Spectroscopy for Vibrational Mode Analysisnist.gov

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the molecule's vibrational modes. The IR spectrum of this compound, as provided by the NIST Chemistry WebBook, displays several characteristic absorption bands that confirm its structure. nist.gov

The most prominent features are the sharp, strong peak corresponding to the terminal alkyne C-H stretch and a broad, strong band indicating the presence of the hydroxyl (-OH) group. The carbon-carbon triple bond stretch is also a key, though weaker, diagnostic peak.

Key IR Absorption Bands for this compound nist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3300 | O-H stretch | Broad, strong absorption indicating the hydroxyl group. |

| ~3300 | ≡C-H stretch | Sharp, strong absorption characteristic of a terminal alkyne. |

| ~2950-2850 | C-H stretch | Strong absorptions from the aliphatic (sp³) C-H bonds. |

| ~2100 | C≡C stretch | Weak to medium, sharp absorption for the alkyne triple bond. |

Data sourced from the Coblentz Society collection, as presented in the NIST WebBook. nist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisnist.gov

Mass spectrometry provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound from the NIST database shows a characteristic fragmentation pattern. nist.gov The molecular ion peak (M⁺) at m/z 154, corresponding to the molecular weight of the compound (C₁₀H₁₈O), may be weak or absent due to the instability of tertiary alcohols under EI conditions. nist.gov

The fragmentation is dominated by the cleavage of bonds adjacent to the oxygen atom. A very prominent peak results from the alpha-cleavage, involving the loss of the hexyl radical (•C₆H₁₃) to form a stable, resonance-stabilized cation at m/z 69. Another significant fragmentation pathway is the loss of a methyl group (•CH₃), leading to a peak at m/z 139. The loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols, would yield a peak at m/z 136.

Major Fragments in the EI-MS of this compound nist.gov

| m/z | Proposed Fragment | Description |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 139 | [M - CH₃]⁺ | Loss of a methyl radical |

| 69 | [M - C₆H₁₃]⁺ | Alpha-cleavage, loss of the hexyl radical (Base Peak) |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is exceptionally well-suited for the analysis of volatile compounds like this compound, particularly within complex mixtures.

In a GC-MS analysis, the sample mixture is first injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer. The MS then ionizes the compound and records its mass spectrum, allowing for positive identification by comparing the obtained spectrum with library data, such as the NIST database. nist.gov This provides both qualitative (identification) and quantitative (concentration) information about the components of the original sample.

Table of Compounds Mentioned

| Compound Name |

|---|

Electron Ionization Mass Spectrometry (EI-MS)

Chromatographic Separation and Purity Assessment

Chromatography is an essential tool for the separation, identification, and quantification of components within a mixture. For this compound, various chromatographic techniques are utilized to ensure a high degree of purity, which is often required for its use in laboratory and industrial settings. chemscene.com Purity levels are commonly reported as ≥97% or ≥98%. chemscene.comavantorsciences.com

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.

A common application of GC in the analysis of this compound is its coupling with mass spectrometry (GC-MS), which allows for both separation and identification of the components. nist.gov The mass spectrum of this compound obtained from GC-MS analysis provides a unique fragmentation pattern that serves as a chemical fingerprint. nist.gov For instance, a related compound, 3-methyl-1-pentyn-3-ol, shows characteristic peaks in its GC-MS spectrum that are used for its identification. nih.gov

The purity of this compound can be determined by analyzing the resulting chromatogram. The area under the peak corresponding to the compound is compared to the total area of all peaks, providing a quantitative measure of purity. For example, a purity of greater than 98.0% as determined by GC has been reported for the related compound 3-methyl-1-pentyn-3-ol.

Table 1: GC Parameters for Analysis of Related Alkynols

| Parameter | Value |

|---|---|

| Column Type | Capillary |

| Stationary Phase | Polysiloxane-based |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Carrier Gas | Helium or Hydrogen |

Note: Specific conditions can vary depending on the instrument and the exact nature of the analysis.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the purity assessment of this compound. bldpharm.com HPLC is particularly useful for compounds that may not be sufficiently volatile for GC or for the separation of non-volatile impurities. The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.

For acetylenic alcohols, HPLC can be employed for the separation of diastereomers, which is crucial when chiral centers are present. mdpi.com While this compound itself is chiral, the separation of its enantiomers would typically require a chiral stationary phase or derivatization with a chiral reagent. mdpi.com The separation of diastereomeric esters of related acetylene (B1199291) alcohols has been successfully achieved using HPLC with a silica (B1680970) gel column. mdpi.com

The purity of this compound can be accurately determined using HPLC by quantifying the peak area of the main component relative to any impurities.

Table 2: Typical HPLC Conditions for Analysis of Related Alcohols

| Parameter | Value |

|---|---|

| Column | Silica Gel or Reversed-Phase (e.g., C18) |

| Mobile Phase | Hexane/Ethyl Acetate (B1210297) or Acetonitrile/Water gradients |

| Detector | UV or Refractive Index (RI) |

| Flow Rate | 1.0 mL/min |

Note: Conditions are illustrative and would be optimized for the specific analysis of this compound.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures.

While specific UPLC methods for this compound are not extensively detailed in publicly available literature, the principles of UPLC make it a highly suitable technique for its analysis. bldpharm.com The enhanced resolving power of UPLC would allow for a more detailed assessment of the compound's purity, potentially revealing trace impurities not detected by HPLC or GC. The faster analysis times offered by UPLC also increase sample throughput, which is beneficial in a quality control environment.

The data obtained from UPLC analysis, similar to HPLC, would be used to calculate the purity of this compound based on the relative peak areas in the chromatogram.

Table 3: Potential UPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | Acquity UPLC BEH C18 or similar sub-2 µm column |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | Photodiode Array (PDA) or Mass Spectrometer (MS) |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 - 50 °C |

Note: These parameters are hypothetical and would require method development and validation for the specific compound.

Applications in Organic Synthesis and Industrial Processes

Utilization of 3-Methyl-1-nonyn-3-ol as a Synthetic Building Block

As a synthetic building block, this compound offers a reactive handle for carbon-carbon bond formation and functional group manipulation. The terminal alkyne can undergo a variety of addition reactions, while the hydroxyl group can be involved in substitutions or directing the stereochemical outcome of nearby reactions.

While not a direct precursor in the primary industrial synthesis of all vitamins and carotenoids, this compound serves as an important model compound in the development of synthetic methodologies crucial for the production of these vital biomolecules. Specifically, the selective hydrogenation of the triple bond in alkynols to a double bond is a key step in building the carbon skeletons of various vitamins.

Research has utilized this compound (MNY) as a model substrate to study the selective hydrogenation of alkynols. mdpi.comresearchgate.net This is particularly relevant as other structurally related alkynols, such as 2-methyl-3-butyn-2-ol (B105114) (MBY) and dehydroisophytol (DHIP), are established semi-products in the industrial synthesis of fat-soluble vitamins, including Vitamin A, Vitamin E, and Vitamin K. mdpi.comresearchgate.net The insights gained from studying the hydrogenation of MNY on various catalysts, such as palladium-based systems, are transferable to the optimization of processes for these larger, more complex vitamin precursors. mdpi.com The goal of these studies is often to achieve high selectivity towards the corresponding alkene, 3-methyl-1-nonen-3-ol, which is a structural motif found in various natural products.

Table 1: Related Alkynols in Vitamin Synthesis

| Compound Name | Abbreviation | Role in Synthesis |

|---|---|---|

| 2-Methyl-3-butyn-2-ol | MBY | Semiproduct in Vitamin A and E synthesis |

| Dehydroisophytol | DHIP | Semiproduct in Vitamin E and K synthesis |

| This compound | MNY | Model compound for hydrogenation studies |

The utility of this compound extends to the synthesis of other complex organic molecules beyond vitamins. Its structure is a valuable starting point for creating chiral centers and for building carbon chains with specific functionalities. The acetylenic unit within the molecule is a versatile intermediate that can be transformed into a variety of other functional groups, making it a useful component in the synthesis of natural products like alkaloids, prostaglandins, and pheromones. barc.gov.in

One notable application is in the synthesis of α-hydroxy ketones. Through hydration reactions, this compound can be converted to its corresponding α-hydroxy ketone. These ketones are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex structures. Research has demonstrated that this transformation can be carried out efficiently, highlighting the potential of this compound in practical applications for synthesizing complex molecules.

Precursor in Vitamin and Carotenoid Synthesis Pathways

Industrial Applications in Specialized Chemical Formulations

Beyond its role in synthetic chemistry, this compound is utilized in industrial settings where its chemical properties can be leveraged for specific functions, particularly in the protection of metals.

This compound is a recognized component in corrosion inhibitor formulations, especially for protecting ferrous metals like steel in acidic environments. Acetylenic alcohols, as a class of compounds, have been known for their effectiveness as corrosion inhibitors for many years.

The mechanism of inhibition is believed to involve the interaction of the alkyne's triple bond with the metal surface. The π-electrons of the carbon-carbon triple bond facilitate the adsorption of the molecule onto the metal, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. It is proposed that this can lead to the formation of a multi-layered barrier at the ferrous surface, which further aids in preventing acid corrosion. chemscene.com The effectiveness of these inhibitors is often enhanced when used in combination with other substances like polar nitrogen compounds. chemscene.com

Studies have shown that the structure of the acetylenic alcohol plays a role in its inhibitory efficiency. The presence of the hydroxyl group in this compound is also thought to contribute to its performance as a corrosion inhibitor.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties that govern the reactivity of 3-methyl-1-nonyn-3-ol. Methods like Density Functional Theory (DFT) are employed to compute various molecular descriptors. ias.ac.in

Key computed properties for this compound include:

Topological Polar Surface Area (TPSA): 20.23 Ų chemscene.com

LogP (octanol-water partition coefficient): 2.341 chemscene.com

Number of Hydrogen Bond Acceptors: 1 chemscene.com

Number of Hydrogen Bond Donors: 1 chemscene.com

Number of Rotatable Bonds: 5 chemscene.com

These parameters provide insights into the molecule's polarity, hydrophobicity, and potential for intermolecular interactions. The presence of both a hydrogen bond donor (the hydroxyl group) and an acceptor (the oxygen atom) suggests the possibility of forming hydrogen bonds, which can influence its physical properties and interactions with other molecules. The number of rotatable bonds indicates a degree of conformational flexibility in the n-hexyl chain. alfa-chemistry.com

Furthermore, quantum chemical calculations can determine the distribution of electron density within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The triple bond represents an electron-rich region, making it a site for addition reactions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the activation energies associated with different reaction pathways.

For instance, in reactions such as catalytic hydrogenation, theoretical models can help understand the stereoselectivity of the process. researchgate.net By calculating the energies of different transition states leading to various stereoisomers, it's possible to predict which product is favored. acs.org These models can account for steric interactions between the substrate, catalyst, and reagents, providing a rationale for the observed experimental outcomes. acs.org

In the context of organocatalysis, DFT calculations have been used to investigate reaction mechanisms in detail. acs.org For similar molecules, geometry optimizations of transition states are often performed at a certain level of theory (e.g., B3LYP/6-31G(d)), followed by single-point energy calculations with a larger basis set to refine the energetics. acs.org This approach allows for the characterization of transition state structures and the elucidation of the factors controlling stereoselectivity, such as steric hindrance and stabilizing non-covalent interactions. acs.org

Prediction of Spectroscopic Properties (e.g., NMR and IR Chemical Shifts/Frequencies)

Computational methods can accurately predict the spectroscopic properties of this compound, aiding in its characterization.

Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides an experimental IR spectrum for 3-methylnon-1-yn-3-ol. nist.gov Theoretical calculations can complement this by predicting the vibrational frequencies corresponding to different functional groups. Key expected vibrational modes include:

A sharp, weak absorption around 3300 cm⁻¹ for the C≡C-H stretch.

A broad absorption in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.

Absorptions below 3000 cm⁻¹ corresponding to sp³ C-H stretches. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. researchgate.net Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical chemical shifts that show good agreement with experimental data. nih.gov For this compound, one would expect distinct signals for the methyl group, the various methylene (B1212753) groups in the hexyl chain, the acetylenic proton, and the carbons of the triple bond. youtube.com The accuracy of these predictions depends on the chosen computational method, basis set, and the inclusion of solvent effects. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. mdpi.com Given the presence of five rotatable bonds in its n-hexyl chain, the molecule can adopt numerous conformations. chemscene.com MD simulations track the movement of atoms over time, providing insights into the preferred spatial arrangements of the molecule.

常见问题

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of 3-Methyl-1-nonyn-3-ol, and how should data be interpreted?

- Answer : Utilize IR spectroscopy to identify hydroxyl (-OH) and alkyne (C≡C) stretching vibrations (observed at ~3300 cm⁻¹ and ~2100 cm⁻¹, respectively) . For detailed structural confirmation, employ ¹H and ¹³C NMR to resolve methyl, hydroxyl, and alkyne proton environments. Mass spectrometry (electron ionization) provides molecular weight validation via molecular ion peaks (e.g., m/z 156 for [M]⁺) and fragmentation patterns . Cross-reference spectral data with NIST Chemistry WebBook entries to ensure consistency with published benchmarks .

Q. What synthetic methodologies are reported for this compound?

- Answer : A common route involves the hydration of propargylic alcohols using catalytic systems. For example, calcium acetylene reacts with methyl ketene to form intermediates, which undergo substitution to yield this compound . Alternative methods include transmetallation of allyltin trichlorides with aldehydes, though yields may vary based on steric hindrance .

Q. How can chromatographic techniques ensure purity assessment of this compound?

- Answer : Use gas chromatography (GC) with polar or non-polar columns (e.g., DB-5 or HP-INNOWAX) under optimized temperature programs (e.g., 50°C to 250°C at 10°C/min). Retention indices (RI) and spiking with authentic standards help confirm identity and detect impurities . Normal-phase HPLC with UV detection (λ = 210–230 nm) is also effective for quantifying trace contaminants .

Advanced Research Questions

Q. How do steric effects influence the catalytic hydration of this compound to α-hydroxy ketones?

- Answer : Bulky substituents near the alkyne group reduce reaction efficiency. For instance, extending the alkyl chain in propargylic alcohols decreases yields due to hindered access to the catalytic site. In a study, this compound achieved 84% yield under [Bu₄P]-[Im]/CO₂ catalysis, while longer-chain analogs showed lower conversions . Computational modeling (e.g., DFT) can predict steric clashes and guide substrate design .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound transformations?

- Answer : Compare reaction parameters systematically:

- Catalyst type : Ag₂CO₃/DBU requires high pressure (2 MPa CO₂) and temperature (120°C) for 77% yield, whereas ionic liquid/CO₂ systems achieve similar yields under milder conditions (24 h, ambient pressure) .

- Reaction scale : Pilot-scale reactions (e.g., 10 mmol vs. 100 mmol) may exhibit mass transfer limitations, necessitating reactor optimization .

- Analytical methods : Ensure consistent quantification (e.g., GC vs. NMR) to avoid discrepancies .

Q. What strategies optimize reaction conditions for CO₂-assisted hydration of this compound?

- Answer :

- Catalyst loading : 5 mol% [Bu₄P]-[Im] maximizes turnover frequency without side reactions .

- CO₂ pressure : Subcritical CO₂ (1–3 MPa) enhances substrate solubility and stabilizes intermediates.

- Temperature/time trade-offs : At 60°C, 48 h reaction time increases yield to 93% compared to 24 h (77%) .

- Solvent selection : Biphasic systems (e.g., H₂O/THF) improve selectivity by partitioning hydrophobic products .

Q. What mechanistic insights explain the regioselectivity of this compound in transition-metal-catalyzed reactions?

- Answer : Ruthenium vinyl carbene intermediates facilitate 1,2-migrations in propargyl alcohols, directing hydroxyl group placement. Isotopic labeling (e.g., D₂O quenching) and kinetic studies reveal that electron-deficient metal centers favor anti-Markovnikov addition . Steric maps derived from X-ray crystallography of catalyst-substrate complexes further rationalize selectivity patterns .

Data Analysis & Contradiction Management

Q. How should researchers address variability in reported yields for this compound syntheses?

- Answer :

- Reproducibility checks : Replicate experiments using identical reagents (e.g., Lindlar catalyst vs. ligand-modified Pd nanoparticles) and purity grades .

- Error analysis : Quantify uncertainties in GC/NMR integration and mass balance calculations.

- Contextual factors : Document batch-to-batch variability in starting materials (e.g., calcium acetylene purity) and moisture sensitivity of intermediates .

Q. What computational tools validate spectral assignments for this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。